molecular formula C9H12N4O B11714380 2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol

2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol

Cat. No.: B11714380
M. Wt: 192.22 g/mol
InChI Key: DMOPQZRNVVEDED-STMOGGTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a hydrazone and a butenylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol typically involves the condensation of 6-methylpyrimidin-4-ol with a suitable hydrazine derivative, followed by the introduction of the butenylidene group. The reaction conditions often require a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazone and butenylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-4-methylpyrimidin-6-ol: Similar structure but with different substitution pattern.

    2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-ethylpyrimidin-4-ol: Similar structure with an ethyl group instead of a methyl group.

    2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-5-ol: Similar structure with a different position of the hydroxyl group.

Uniqueness

The uniqueness of 2-[(2E)-2-[(2E)-but-2-en-1-ylidene]hydrazin-1-yl]-6-methylpyrimidin-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-[(2Z)-2-[(E)-but-2-enylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H12N4O/c1-3-4-5-10-13-9-11-7(2)6-8(14)12-9/h3-6H,1-2H3,(H2,11,12,13,14)/b4-3+,10-5-

InChI Key

DMOPQZRNVVEDED-STMOGGTPSA-N

Isomeric SMILES

C/C=C/C=N\NC1=NC(=CC(=O)N1)C

Canonical SMILES

CC=CC=NNC1=NC(=CC(=O)N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.